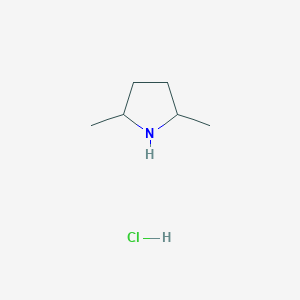
2,5-Dimethylpyrrolidine hydrochloride
説明
2,5-Dimethylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 63639-02-1 . It has a molecular weight of 135.64 . The IUPAC name for this compound is 2,5-dimethylpyrrolidine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethylpyrrolidine hydrochloride is C6H13N.ClH . The InChI code for this compound is 1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H . The average mass is 99.174 Da and the monoisotopic mass is 99.104797 Da .Physical And Chemical Properties Analysis
2,5-Dimethylpyrrolidine hydrochloride is a powder that is stored at room temperature . It has a melting point of 189-190 degrees .科学的研究の応用
Metabolic Pathway Analysis
Research has examined the metabolic pathways of psychoactive phenethylamines in rats, identifying various metabolites after oral administration. These studies help in understanding the metabolism and potential implications of related substances in humans and animals (Kanamori et al., 2002).
Spectroscopic Characterization and Structural Analysis
Studies on 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, revealed insights into the formation of n–σ* complexes and their structural characteristics. This type of research is vital for understanding the interactions and properties of potential pharmaceutical compounds (Chernov'yants et al., 2011).
Catalytic Applications in Organic Synthesis
2,5-Dimethylpyrrolidine derivatives have been used as ligands in palladium-catalyzed reactions, proving significant in asymmetric synthesis and the production of pharmaceuticals and complex organic molecules (Stranne & Moberg, 2001).
Hydrogallation and Dehydrogenative Coupling Studies
The compound's derivatives have been studied for their behavior in hydrogallation and Ga-Ga coupling processes, which are important in organometallic chemistry and the development of new materials (Nogai & Schmidbaur, 2004).
Catalytic Acylation and Reaction Mechanisms
Research has been conducted on 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, for its use as a recyclable catalyst in acylation reactions. Understanding these mechanisms is crucial for developing efficient and sustainable chemical processes (Liu et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new chemical compounds using derivatives of 2,5-Dimethylpyrrolidine hydrochloride are essential for expanding the range of materials available for various applications in chemistry and materials science (Gui, 2004).
Application in Monoclonal Antibody Production
A derivative of 2,5-Dimethylpyrrolidine has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is crucial for medical research and pharmaceutical manufacturing (Aki et al., 2021).
Safety and Hazards
The safety information for 2,5-Dimethylpyrrolidine hydrochloride indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 2,5-Dimethylpyrrolidine hydrochloride were not found in the search results, the pyrrolidine ring, a core structure in 2,5-Dimethylpyrrolidine hydrochloride, continues to be a topic of interest in drug discovery . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2,5-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrrolidine hydrochloride | |
CAS RN |
63639-02-1 | |
| Record name | 2,5-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















